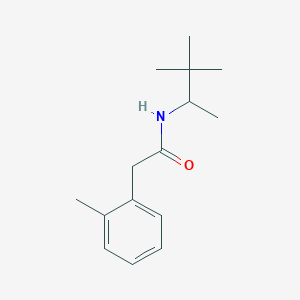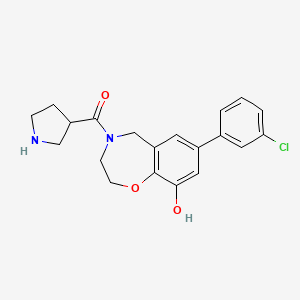![molecular formula C16H21ClN4O2 B5344436 N'-(tert-butyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylurea](/img/structure/B5344436.png)
N'-(tert-butyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(tert-butyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylurea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. This compound is also known as BTOU and belongs to the oxadiazole family of compounds.
Mécanisme D'action
The mechanism of action of BTOU is not fully understood. However, studies have shown that it inhibits the activity of various enzymes, including acetolactate synthase, which is essential for the biosynthesis of branched-chain amino acids, and dihydrofolate reductase, which is essential for the biosynthesis of nucleotides.
Biochemical and Physiological Effects:
BTOU has been shown to have various biochemical and physiological effects. In vitro studies have shown that BTOU inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. BTOU has also been shown to inhibit the growth of various fungal strains. In vivo studies have shown that BTOU has low toxicity and does not cause significant adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BTOU in lab experiments is its low toxicity and lack of significant adverse effects. This makes it a suitable compound for in vivo studies. However, one of the limitations of using BTOU is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of BTOU. In the field of medicine, further studies are needed to investigate its potential use as an anticancer agent, as well as its mechanism of action. In the field of agriculture, further studies are needed to investigate its potential use as a herbicide, as well as its selectivity and efficacy against different weed species. Additionally, further studies are needed to investigate the environmental impact of BTOU and its potential for bioaccumulation.
Méthodes De Synthèse
The synthesis of BTOU involves the reaction between tert-butyl-N-ethylcarbamate and 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-ylmethanol in the presence of a catalyst, such as triethylamine. The reaction takes place in an organic solvent, such as dichloromethane, and the resulting product is purified using column chromatography.
Applications De Recherche Scientifique
BTOU has shown promising results in various scientific research applications. In the field of medicine, it has been studied for its potential use as an anticancer agent. Studies have shown that BTOU inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. BTOU has also been studied for its potential use as an antifungal agent, as it has shown activity against various fungal strains.
In the field of agriculture, BTOU has been studied for its potential use as a herbicide. Studies have shown that BTOU inhibits the growth of weeds by inhibiting the activity of the enzyme acetolactate synthase, which is essential for the biosynthesis of branched-chain amino acids.
Propriétés
IUPAC Name |
3-tert-butyl-1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-ethylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN4O2/c1-5-21(15(22)19-16(2,3)4)10-13-18-14(20-23-13)11-6-8-12(17)9-7-11/h6-9H,5,10H2,1-4H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWHCCLFYRATLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NC(=NO1)C2=CC=C(C=C2)Cl)C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S*,4S*,5R*)-4-{[(2-carboxyethyl)amino]carbonyl}-2-ethyl-5-(4-methoxyphenyl)-1-methylpyrrolidine-2-carboxylic acid](/img/structure/B5344371.png)
![6-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5344375.png)

![4-(4-bromobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5344396.png)

![1-(4-tert-butylphenyl)ethanone O-{[2-(3-methylphenyl)-4-quinolinyl]carbonyl}oxime](/img/structure/B5344417.png)
![3-[3-(2-furyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5344421.png)
![N-cyclohexyl-2-[(4-{[(pyridin-4-ylmethyl)amino]sulfonyl}phenyl)thio]acetamide](/img/structure/B5344429.png)
![(4aS*,8aR*)-6-[3-(2-furyl)propanoyl]-1-(3-methylbutyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5344430.png)
![N-(5-methyl-2-pyridinyl)-6-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)-3-pyridazinamine](/img/structure/B5344442.png)
![N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-2-methylpyrimidine-5-carboxamide](/img/structure/B5344448.png)
![N-[2-(2,4-dimethylphenoxy)ethyl]cyclopentanecarboxamide](/img/structure/B5344450.png)
![1-{4-fluoro-2-[1-(2-methoxy-2-methylpropyl)-1H-imidazol-2-yl]phenyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B5344458.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[3-(methylthio)propyl]acetamide](/img/structure/B5344463.png)